D-Galactose-d1-2
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Overview
Description
D-Galactose-d1-2, also known as D-(+)-Galactose-d1-2, is a deuterium-labeled derivative of D-Galactose. D-Galactose is a natural aldohexose and a C-4 epimer of glucose. It is an abundant carbohydrate monomer found in nature, present in macroalgae, plants, and dairy wastes . The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Galactose-d1-2 involves the incorporation of deuterium into D-Galactose. One common method is the Vorbrüggen method, which is used to prepare nucleosides derived from various sugars, including D-Galactose . This method involves the use of specific reagents and conditions to achieve the desired deuterium labeling.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation and enzyme-catalyzed conversion. These processes utilize galactose-rich biomass, such as macroalgae and dairy wastes, to produce D-Galactose, which is then labeled with deuterium . The fermentation process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: D-Galactose-d1-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include galactose oxidase, which oxidizes D-Galactose to produce hydrogen peroxide . Other reagents include β-galactosidase, which hydrolyzes lactose to yield D-Galactose and D-Glucose .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions produce hydrogen peroxide, while hydrolysis reactions yield D-Galactose and D-Glucose .
Scientific Research Applications
D-Galactose-d1-2 has numerous scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer for quantitation during drug development . In biology, it is employed in studies involving metabolic pathways and enzyme kinetics . In medicine, this compound is used to induce cellular senescence and oxidative stress in research on aging and related diseases . In industry, it is utilized in the production of low-calorie sweeteners and biofuels .
Mechanism of Action
The mechanism of action of D-Galactose-d1-2 involves its interaction with specific cellular receptors and metabolic pathways. For example, D-Galactose is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and reducing the activity of antioxidant enzymes . This leads to cellular damage and senescence, making it a valuable tool in aging research .
Comparison with Similar Compounds
D-Galactose-d1-2 is similar to other deuterium-labeled sugars, such as D-Glucose-d1-2 and D-Fructose-d1-2. its unique properties, such as its specific labeling and metabolic behavior, make it distinct . This compound is particularly useful in studies involving the Leloir pathway, where it is converted into glucose-1-phosphate before being metabolized .
List of Similar Compounds:- D-Glucose-d1-2
- D-Fructose-d1-2
- D-Tagatose
- L-Arabinose
Properties
Molecular Formula |
C6H12O6 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-3-deuterio-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i5D |
InChI Key |
GZCGUPFRVQAUEE-HVUJIVHCSA-N |
Isomeric SMILES |
[2H][C@@]([C@H](C=O)O)([C@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
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